molecular formula C23H26N2O3 B11622075 N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)heptanamide

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)heptanamide

Katalognummer: B11622075
Molekulargewicht: 378.5 g/mol
InChI-Schlüssel: ZLBZFHGPPJRYPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)heptanamide is a complex organic compound characterized by the presence of a phthalimide group and a heptanamide chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)heptanamide typically involves the reaction of phthalic anhydride with an appropriate amine. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction . The resulting intermediate is then reacted with 4-methylphenylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)heptanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or phthalimide groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)heptanamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)heptanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)heptanamide is unique due to its specific structural features, such as the combination of a phthalimide group with a heptanamide chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C23H26N2O3

Molekulargewicht

378.5 g/mol

IUPAC-Name

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)heptanamide

InChI

InChI=1S/C23H26N2O3/c1-3-4-5-6-11-21(26)24(18-14-12-17(2)13-15-18)16-25-22(27)19-9-7-8-10-20(19)23(25)28/h7-10,12-15H,3-6,11,16H2,1-2H3

InChI-Schlüssel

ZLBZFHGPPJRYPV-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(=O)N(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=C(C=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.